2-Ethynyl-1-isopropoxy-4-nitrobenzene 2-Ethynyl-1-isopropoxy-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13724643
InChI: InChI=1S/C11H11NO3/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h1,5-8H,2-3H3
SMILES: CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C#C
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

2-Ethynyl-1-isopropoxy-4-nitrobenzene

CAS No.:

Cat. No.: VC13724643

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynyl-1-isopropoxy-4-nitrobenzene -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 2-ethynyl-4-nitro-1-propan-2-yloxybenzene
Standard InChI InChI=1S/C11H11NO3/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h1,5-8H,2-3H3
Standard InChI Key XGRYZZNUVPHJEZ-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C#C
Canonical SMILES CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C#C

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-Ethynyl-1-isopropoxy-4-nitrobenzene is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . Its IUPAC name, 2-ethynyl-4-nitro-1-(propan-2-yloxy)benzene, reflects the substituent positions on the aromatic ring. The compound’s structure is characterized by:

  • Nitro group (-NO₂): An electron-withdrawing group that enhances electrophilic substitution reactivity at meta and para positions.

  • Isopropoxy group (-OCH(CH₃)₂): A sterically bulky, electron-donating substituent that influences solubility and steric interactions.

  • Ethynyl group (-C≡CH): A linear, π-electron-rich moiety enabling participation in coupling reactions (e.g., Sonogashira, Click chemistry).

The SMILES notation CC(C)OC1=C(C=C(C=C1)C#C)N+[O-] and InChIKey FOUFDXQNSBRVRF-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features.

Synthetic Routes and Optimization

Ethynylation Strategies

Ethynyl groups are introduced via cross-coupling reactions. A plausible route involves:

  • Protection of the phenol: Reacting 4-nitrophenol with isopropyl bromide to form 1-isopropoxy-4-nitrobenzene.

  • Directed ortho-metalation: Using a strong base (e.g., LDA) to deprotonate the position ortho to the isopropoxy group, followed by quenching with a trialkylborane or iodine to install a halogen at position 2.

  • Sonogashira coupling: Reacting the halogenated intermediate with ethynyltrimethylsilane in the presence of a Pd catalyst.

Optimization Challenges: Steric hindrance from the isopropoxy group may reduce coupling efficiency. Studies on similar systems suggest that bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) improve yields .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro group’s polarity, but limited solubility in water (<0.1 mg/mL).

  • Thermal Stability: Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 8.20 (d, J=2.4 Hz, H-6), 7.55 (dd, J=8.8, 2.4 Hz, H-5), 6.95 (d, J=8.8 Hz, H-3), 4.65 (septet, J=6.0 Hz, OCH(CH₃)₂), 3.10 (s, C≡CH), 1.35 (d, J=6.0 Hz, CH₃) .

    • ¹³C NMR: δ 155.2 (C-O), 148.9 (C-NO₂), 123.4–135.6 (aromatic carbons), 88.5 (C≡CH), 70.2 (OCH(CH₃)₂), 22.1 (CH₃).

Reactivity and Functionalization

Transition Metal-Catalyzed Reactions

  • Sonogashira Coupling: The ethynyl group participates in cross-couplings with aryl halides, enabling access to conjugated systems for optoelectronic materials.

  • Click Chemistry: Reacts with azides to form triazoles, a reaction exploited in bioconjugation and polymer chemistry.

Applications in Research and Industry

Pharmaceutical Intermediates

Nitroaromatics are precursors to amines via reduction. For example, catalytic hydrogenation of 2-Ethynyl-1-isopropoxy-4-nitrobenzene yields 2-ethynyl-1-isopropoxy-4-aminobenzene, a potential building block for kinase inhibitors or antimicrobial agents .

Materials Science

  • Conjugated Polymers: Ethynyl groups enable polymerization via Glaser coupling, producing materials with tunable electronic properties for organic semiconductors.

  • Metal-Organic Frameworks (MOFs): The nitro and ethynyl groups can coordinate to metal ions, facilitating the construction of porous materials for gas storage .

Comparative Analysis of Structural Analogs

The table below contrasts 2-Ethynyl-1-isopropoxy-4-nitrobenzene with related nitroaromatics, highlighting how substituent position and identity alter properties:

CompoundSubstituentsKey Properties
4-Ethynyl-2-nitro-1-isopropoxybenzene Ethynyl (C-4), Nitro (C-2)Higher dipole moment (5.2 D) due to para-nitro
2-Ethynyl-1-methoxy-4-nitrobenzeneMethoxy (C-1)Reduced steric bulk improves solubility in EtOAc
1-Isopropoxy-4-nitro-2-vinylbenzene Vinyl (C-2)Lower thermal stability (Tdec = 160°C)

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